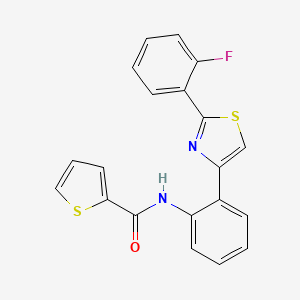

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide” is a complex organic compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain . In another study, 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with the 2-phenylthiazol-4-ethylamine and the 4-phenylthiazol-2-ethylamine .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For example, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum reveals information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of sulfur and nitrogen in the thiazole ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions . The reactivity of thiazole derivatives can be influenced by the substituents at position-2 and -4 .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques. For instance, the 1H-NMR, 13C-NMR, and IR spectra provide information about the chemical structure of the molecule . The mass spectrum provides information about the molecular weight of the compound .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This could be useful in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial properties . This could potentially be applied in the development of new antimicrobial agents to combat bacterial infections.

Antifungal Activity

Thiazole derivatives have demonstrated antifungal properties . This could potentially be applied in the development of new antifungal medications.

Antiviral Activity

Thiazole derivatives have shown antiviral properties . This could potentially be applied in the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activity . This could potentially be applied in the development of new cancer treatments .

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective properties . This could potentially be applied in the treatment of neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.

Mode of Action

Thiazole derivatives generally work by interacting with their targets in a way that either inhibits or enhances the target’s function . The specific mode of action would depend on the exact biological activity that this compound exhibits.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, such as acetylcholine . The specific pathways affected would depend on the exact biological activity that this compound exhibits.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a wide range of effects, such as antimicrobial, antifungal, and antitumor effects . The specific effects would depend on the exact biological activity that this compound exhibits.

Orientations Futures

The future research on thiazole derivatives could focus on further optimizing their chemical structure to reduce their cytotoxicity and develop a more drug-like profile . Additionally, more research is needed to fully understand the mechanism of action of these compounds and to explore their potential as therapeutic agents for various diseases.

Propriétés

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2OS2/c21-15-8-3-1-6-13(15)20-23-17(12-26-20)14-7-2-4-9-16(14)22-19(24)18-10-5-11-25-18/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAONWCFVKCSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2999026.png)

![2-(2,4-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2999029.png)

![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2999031.png)

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2999033.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2999036.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2999037.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999042.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2999047.png)